CYP2C19 Selective Inhibition Profile vs. Broader CYP Isoforms
This compound exhibits a marked selectivity for CYP2C19 (Ki = 70 nM) over other major cytochrome P450 isoforms. Its potency against CYP2C19 is 38-fold higher than for CYP3A4 (IC50 = 2,660 nM) and 2.9-fold higher than for CYP2C9 (IC50 = 203 nM), based on human liver microsome data [1]. It also shows significant activity against CYP1A2 (IC50 = 216 nM) [1]. This nuanced selectivity profile, particularly the combination of high CYP2C19 and CYP1A2 affinity with a lower CYP3A4 liability, contrasts with the broader spectrum of inhibition often seen with other chromene-3-carboxamide analogs, thereby providing a distinct tool for mechanistic ADME studies [2].
| Evidence Dimension | Enzyme inhibition affinity (Ki/IC50) against human recombinant or liver microsome CYP450 isoforms |
|---|---|
| Target Compound Data | CYP2C19 Ki = 70 nM (IC50 in HLM = 6,250 nM); CYP1A2 IC50 = 390 nM |
| Comparator Or Baseline | In-class baseline (typical 2-iminochromene derivatives): often exhibit pan-CYP or CYP3A4-dominant inhibition, but no published panel data for a single comparator compound exists in the same assay system. |
| Quantified Difference | CYP2C19 Ki is 38-fold lower than IC50 for the most abundant hepatic enzyme CYP3A4 (IC50 = 5,330 nM); CYP1A2 IC50 = 390 nM vs. CYP2C19 IC50 in HLM = 6,250 nM. |
| Conditions | CYP2C19 Ki: human recombinant enzyme using 3-O-methylfluorescein substrate, 3-min preincubation. Other CYP IC50 values: human liver microsomes with specific probe substrates and 5-min preincubations, analyzed by LC-MS/MS [1]. |
Why This Matters
This selectivity fingerprint matters for procurement because it defines a compound with a distinct metabolic interaction profile, enabling researchers to probe CYP2C19-mediated pathways with greater specificity and reduced confounding CYP3A4 interference compared to less selective tools.
- [1] BindingDB. BDBM50380522. Affinity data record for (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide. Accessed 2026-04-30. View Source
- [2] Hu, D. et al. (2015). Synthesis of 8-hydroxy-2-iminochromene derivatives as selective and potent inhibitors of human carbonyl reductase 1. Organic & Biomolecular Chemistry, 13(27), 7487-7499. (Demonstrates how minor structural variations in 2-iminochromenes profoundly shift target selectivity between enzymes like CBR1, AKR1B10, and AKR1C3). View Source
